molecular formula C15H11BrF3NO3 B2410890 Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 400083-32-1

Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2410890
CAS No.: 400083-32-1
M. Wt: 390.156
InChI Key: ZQDWNFKKYBJGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is a complex organic compound characterized by its bromine, trifluoromethyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination: Starting from a suitable pyridine derivative, bromination can be achieved using bromine in the presence of a catalyst.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.

  • Carboxylation: The carboxylate group can be introduced using reagents like methyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position, using nucleophiles like sodium azide or potassium iodide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Sodium azide, potassium iodide, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate: Similar structure with a different position of the trifluoromethyl group.

  • Methyl 5-bromo-2-oxo-1-(phenylmethyl)-1,2-dihydro-3-pyridinecarboxylate: Lacks the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and reactivity, making it distinct from similar compounds without this group.

This comprehensive overview provides a detailed understanding of Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO3/c1-23-14(22)12-6-11(16)8-20(13(12)21)7-9-3-2-4-10(5-9)15(17,18)19/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDWNFKKYBJGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.